4-Hydroxy-5-methyl-1,8-naphthyridin-2(1H)-one
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Overview
Description
4-Hydroxy-5-methyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methyl-1,8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the condensation of a methyl-substituted pyridine derivative with a suitable carbonyl compound, followed by cyclization and hydroxylation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-methyl-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of various substituents at different positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methyl-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1,8-naphthyridine: Lacks the methyl group at the 5-position.
5-Methyl-1,8-naphthyridin-2(1H)-one: Lacks the hydroxyl group at the 4-position.
1,8-Naphthyridin-2(1H)-one: Lacks both the hydroxyl and methyl groups.
Uniqueness
4-Hydroxy-5-methyl-1,8-naphthyridin-2(1H)-one is unique due to the presence of both the hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-hydroxy-5-methyl-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-10-9-8(5)6(12)4-7(13)11-9/h2-4H,1H3,(H2,10,11,12,13) |
InChI Key |
MEUVUAMCXDJRPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)NC2=NC=C1)O |
Origin of Product |
United States |
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